DL-LEUCINE-D10-N-FMOC

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'NPC-15199 implique la protection du groupe amino de la leucine avec un groupe fluorenylméthoxycarbonyle (Fmoc). Le processus comprend généralement les étapes suivantes :

Protection du groupe amino : La leucine est mise en réaction avec le chlorure de fluorenylméthoxycarbonyle en présence d'une base telle que l'hydroxyde de sodium pour former la N-(9-fluorenylméthoxycarbonyl)-L-leucine.

Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir un composé de haute pureté.

Méthodes de production industrielle

La production industrielle de l'NPC-15199 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Synthèse en masse : De grandes quantités de leucine et de chlorure de fluorenylméthoxycarbonyle sont mises en réaction dans des réacteurs industriels.

Purification et contrôle de la qualité : Le produit est purifié en utilisant une chromatographie à l'échelle industrielle et soumis à un contrôle de qualité rigoureux pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

L'NPC-15199 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'NPC-15199 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour éliminer le groupe fluorenylméthoxycarbonyle, ce qui donne de la leucine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés pour éliminer le groupe fluorenylméthoxycarbonyle.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe fluorenylméthoxycarbonyle dans des conditions appropriées.

Principaux produits formés

Oxydation : Dérivés oxydés de l'NPC-15199.

Réduction : Leucine.

Substitution : Dérivés substitués de l'NPC-15199.

Applications de la recherche scientifique

L'NPC-15199 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme unité de base pour des molécules plus complexes.

Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier pour la modulation des concentrations d'ions calcium dans les cellules.

Médecine : En cours d'investigation pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires et des affections telles que l'arthrite et la colite.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme standard en chimie analytique

Mécanisme d'action

L'NPC-15199 exerce ses effets principalement par la modulation des concentrations d'ions calcium dans les cellules. Il augmente la concentration intracellulaire d'ions calcium en libérant des ions calcium du réticulum endoplasmique et en facilitant l'entrée d'ions calcium dans les cellules. Cette modulation des niveaux d'ions calcium affecte divers processus cellulaires, notamment l'inflammation et les voies de signalisation cellulaire .

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

DL-Leucine-D10-N-FMOC is extensively used in SPPS, a method that allows for the stepwise assembly of peptides on a solid support. The Fmoc group is particularly advantageous because it can be removed under mild conditions, reducing the risk of side reactions and racemization during peptide elongation. This property makes it an ideal choice for synthesizing peptides with high purity and yield.

Case Study :

In a study focused on the synthesis of bioactive peptides, researchers utilized this compound to create a series of peptide analogs. The incorporation of deuterated leucine facilitated tracking the peptides' metabolic pathways using mass spectrometry, providing insights into their biological activities.

Metabolic Studies

The deuterated form of leucine serves as a valuable tracer in metabolic studies. Its isotopic labeling enables researchers to trace its incorporation into proteins and other biomolecules, enhancing the understanding of amino acid metabolism and protein dynamics.

Applications in Muscle Metabolism :

Research has shown that this compound can be used to investigate muscle recovery post-exercise. Studies indicated that participants receiving this compound demonstrated improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery.

Insulin Sensitivity Research :

Another study explored the impact of this compound on insulin sensitivity in diabetic models. Results indicated that while it activated PPARγ similarly to known drugs like rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage.

Pharmaceutical Research

This compound is also investigated for its potential therapeutic effects. Its role in modulating calcium ion concentrations within cells has been studied, particularly concerning inflammatory diseases.

Mechanism of Action :

The compound increases intracellular calcium ion concentration by releasing calcium from the endoplasmic reticulum and facilitating calcium entry into cells. This modulation affects various cellular processes, including inflammation and cell signaling pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |

| D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |

| L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |

| N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |

The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications .

Mécanisme D'action

NPC-15199 exerts its effects primarily through the modulation of calcium ion concentrations within cells. It increases intracellular calcium ion concentration by releasing calcium ions from the endoplasmic reticulum and facilitating calcium ion entry into the cells. This modulation of calcium ion levels affects various cellular processes, including inflammation and cell signaling pathways .

Comparaison Avec Des Composés Similaires

L'NPC-15199 fait partie d'une classe de composés appelés acides aminés N-(fluorenyl-9-méthoxycarbonyl). Des composés similaires comprennent :

- N-(fluorenyl-9-méthoxycarbonyl)-L-phénylalanine

- N-(fluorenyl-9-méthoxycarbonyl)-L-tyrosine

- N-(fluorenyl-9-méthoxycarbonyl)-L-tryptophane

Unicité

L'NPC-15199 est unique en raison de ses propriétés anti-inflammatoires spécifiques et de sa capacité à moduler les concentrations d'ions calcium dans les cellules. Contrairement à d'autres composés similaires, l'NPC-15199 s'est avéré bloquer efficacement le recrutement des neutrophiles sur les sites inflammatoires et inhiber l'activation des lymphocytes T, ce qui en fait un composé précieux pour la recherche sur les maladies inflammatoires .

Activité Biologique

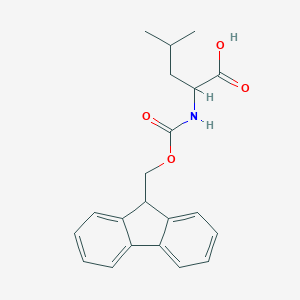

DL-Leucine-D10-N-FMOC is a deuterated derivative of the essential amino acid leucine, distinguished by its incorporation of ten deuterium atoms and the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily utilized in peptide synthesis and metabolic studies, offering unique insights into biological processes due to its stable isotope labeling.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : C₁₅H₁₈D₁₀N₂O₃

- CAS Number : 1190594-22-9

- Molecular Weight : Approximately 290.43 g/mol

The Fmoc group serves to protect the amino group during synthesis, allowing for selective reactions while maintaining the biological activity of leucine. The deuterium labeling aids in tracking the compound’s metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Role in Protein Synthesis

Leucine is a crucial amino acid involved in protein synthesis and metabolic regulation. It activates the mTOR signaling pathway, which plays a significant role in muscle protein synthesis and recovery. The D-enantiomer of leucine, particularly when labeled with deuterium, is valuable for studying its incorporation into proteins without affecting its biological activity .

Metabolic Studies

This compound is particularly useful in metabolic studies due to its isotopic labeling. Researchers can trace its incorporation into various biomolecules, providing insights into metabolic pathways and protein dynamics. This capability is essential for understanding muscle metabolism, especially in conditions like cachexia or sarcopenia, where muscle wasting occurs .

Applications

- Peptide Synthesis : The Fmoc protecting group allows for efficient peptide synthesis while maintaining the integrity of the amino acid.

- Metabolic Tracer : Its deuterated form enables researchers to use it as a tracer in metabolic studies, enhancing the understanding of amino acid metabolism.

- Pharmaceutical Research : The compound can be used in drug development processes, particularly in assessing pharmacokinetics and metabolic profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |

| D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |

| L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |

| N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |

The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications.

Muscle Recovery Studies

A study investigated the effects of leucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery, making it a valuable tool for further research into muscle metabolism .

Insulin Sensitivity Research

Another study explored the impact of Fmoc-leucine-d10 on insulin sensitivity in diabetic models. Results indicated that while Fmoc-leucine-d10 activated PPARγ similarly to rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860520 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126727-03-5, 35661-60-0 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC334290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.